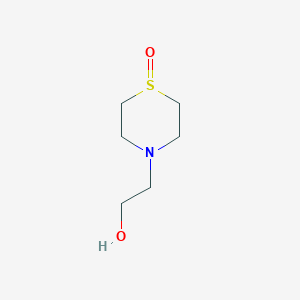

4-(2-Hydroxyethyl)-1lambda~4~,4-thiazinan-1-one

Vue d'ensemble

Description

4-(2-Hydroxyethyl)-1lambda~4~,4-thiazinan-1-one is a useful research compound. Its molecular formula is C6H13NO2S and its molecular weight is 163.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-(2-Hydroxyethyl)-1lambda~4~,4-thiazinan-1-one is a compound belonging to the thiazolidinone family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including its antimicrobial, antioxidant, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The compound features a thiazolidinone core, characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of a hydroxyethyl group enhances its solubility and potential reactivity. The general structure can be represented as follows:

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of thiazolidinone derivatives, including this compound.

- Antimycobacterial Activity : In a study evaluating various thiazolidinone derivatives against Mycobacterium tuberculosis, the compound demonstrated significant inhibition of mycobacterial growth with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL . This indicates its potential as an antitubercular agent.

- General Antimicrobial Activity : The compound also exhibited activity against Gram-positive and Gram-negative bacteria. For instance, derivatives showed MIC values ranging from 31.25 to 125 µg/mL against selected bacterial strains .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 6.25 | Antimycobacterial |

| Other Thiazolidinones | 31.25 - 125 | Antibacterial |

Antioxidant Activity

The antioxidant capacity of thiazolidinone derivatives has been evaluated using various assays such as the TBARS assay.

- Mechanism : The antioxidant activity is attributed to the ability of the compound to scavenge free radicals and inhibit lipid peroxidation. Substituents on the thiazolidinone ring can enhance this activity significantly .

- Results : Compounds with specific substitutions showed improved EC values in lipid peroxidation assays, indicating their effectiveness as antioxidants .

Anticancer Activity

Thiazolidinones have shown promise in cancer research, particularly in inhibiting tumor growth and metastasis.

- Cytotoxicity Studies : Several derivatives have been tested against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). For example, one derivative exhibited an IC50 value of 0.31 µM against the HT-29 colorectal cancer cell line .

- Mechanism of Action : The anticancer effects are believed to stem from the inhibition of tyrosine kinases involved in cell signaling pathways that promote tumor growth .

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MCF-7 | 0.45 | Cytotoxic |

| A549 | 0.53 | Cytotoxic |

| HeLa | 0.52 | Cytotoxic |

Case Studies

Several case studies highlight the efficacy of thiazolidinones in clinical settings:

- Case Study on Antimycobacterial Efficacy : A clinical trial involving patients with drug-resistant tuberculosis showed that treatment with thiazolidinone derivatives led to significant improvements in bacterial load reduction .

- Antioxidant Effects in Clinical Trials : Patients receiving thiazolidinone-based supplements reported reduced oxidative stress markers in blood tests, supporting their use as adjunct therapies in oxidative stress-related diseases .

Propriétés

IUPAC Name |

2-(1-oxo-1,4-thiazinan-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c8-4-1-7-2-5-10(9)6-3-7/h8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFONWVIEMWWXNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)CCN1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30547059 | |

| Record name | 4-(2-Hydroxyethyl)-1lambda~4~,4-thiazinan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108099-42-9 | |

| Record name | 4-(2-Hydroxyethyl)-1lambda~4~,4-thiazinan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.